4,7-DIMETHYL-5-[(NAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE
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Overview
Description
4,7-DIMETHYL-5-[(NAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by the presence of a naphthalene moiety attached to the chromen-2-one core, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-DIMETHYL-5-[(NAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,7-dimethylchromen-2-one with naphthalen-1-ylmethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or ethanol. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,7-DIMETHYL-5-[(NAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced chromen-2-one derivatives.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromophoric properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of photochromic materials and dyes
Mechanism of Action
The mechanism of action of 4,7-DIMETHYL-5-[(NAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular DNA or proteins can lead to anticancer effects by inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Naphthopyrans: Compounds with similar naphthalene and chromen-2-one structures.
Flavones: Structurally related compounds with a similar chromen-2-one core but different substituents.
Uniqueness
4,7-DIMETHYL-5-[(NAPHTHALEN-1-YL)METHOXY]-2H-CHROMEN-2-ONE is unique due to the specific positioning of the naphthalene moiety and the methoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in scientific research and industry .
Properties
IUPAC Name |
4,7-dimethyl-5-(naphthalen-1-ylmethoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-14-10-19(22-15(2)12-21(23)25-20(22)11-14)24-13-17-8-5-7-16-6-3-4-9-18(16)17/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWMJXXCSRFVDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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